
2,7-Difluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Difluoronaphthalene is an organic compound belonging to the class of fluorinated naphthalenes It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluoronaphthalene can be achieved through several methods. One common approach involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction occurs in a flow reactor at temperatures ranging from 550°C to 650°C. The main reaction pathway includes the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition with styrene to form 1,1-difluoro-2-phenylcyclopropane. This intermediate then rearranges to 2-fluoroindene, which finally forms this compound upon further cycloaddition and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient synthesis on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Lithiation with BuLi: This reagent is commonly used for the selective conversion of this compound into various substituted derivatives.
Nitration and Bromination: These reactions predominantly yield 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively.
Major Products Formed:
- 1-Methyl-2,7-Difluoronaphthalene
- 1-Acetyl-2,7-Difluoronaphthalene
- 1-Formyl-2,7-Difluoronaphthalene
Aplicaciones Científicas De Investigación
2,7-Difluoronaphthalene has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
- Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
- Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
- Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals .
Mecanismo De Acción
The mechanism by which 2,7-Difluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence the electronic properties of the compound, leading to the formation of different products and derivatives .
Comparación Con Compuestos Similares
- 2,3-Difluoronaphthalene
- 1,4-Difluoronaphthalene
- 2,6-Difluoronaphthalene
Comparison: 2,7-Difluoronaphthalene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and properties. Compared to other difluoronaphthalenes, it exhibits distinct behavior in substitution and cycloaddition reactions, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
59079-70-8 |
|---|---|
Fórmula molecular |
C10H6F2 |
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
2,7-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
Clave InChI |
YJERWJLXBJASQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)




